molecular formula C19H20BrNO2 B1250163 (R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium

(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium

Cat. No. B1250163
M. Wt: 374.3 g/mol
InChI Key: KKZGFVAZUKHFAC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol is a benzazepine.

Scientific Research Applications

Dopamine D1 Receptor Agonism

The compound has been identified as a high-affinity agonist of the D1 dopamine receptor. Research has shown that the R-(+) enantiomers of this compound bind with much higher affinity and selectivity to D1 receptor sites in rat forebrain tissue than their S-(-) counterparts, indicating a potential for targeting specific dopamine receptor subtypes in neurological studies and treatments (Neumeyer et al., 1992).

Structural Analyses for Dopamine Receptor Binding

Studies have synthesized and evaluated various analogues, including this compound, for their affinity for the D1 receptor. It was discovered that the 6-bromo derivatives have affinities similar to their 6-chloro counterparts, contributing to the understanding of how structural differences in dopamine receptor ligands influence their receptor affinity and selectivity (Neumeyer et al., 1991).

Potential as D1 Dopamine Receptor Antagonists

The compound is part of a class of compounds with significant affinity for the D1 DA receptor. This research has been instrumental in understanding the structure-affinity relationships, suggesting that such compounds, due to their greater lipophilicity, could cross the blood-brain barrier more effectively, indicating potential as high-affinity selective D1 antagonists (Baindur et al., 1992).

Behavioral Studies in Animal Models

The compound has been studied for its effects on locomotor activities in animal models, particularly rats. Different agonists of the dopamine D1 receptor family, including this compound, have been compared for their effects on behaviors such as horizontal movement, rearing, and stereotypy time. This research helps in understanding the role of specific dopaminergic agents in behavior and can inform the development of treatments for neurological disorders (Meyer & Shults, 1993).

Comparative Studies on Stereoisomers

The stereoisomeric properties of compounds including (R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium have been examined. The R enantiomer of this compound, in particular, has shown to produce dose-related increases in behavior associated with the D1 agonist SKF 81297, highlighting the importance of stereochemistry in the pharmacological activity of dopaminergic drugs (Rosenzweig-Lipson & Bergman, 1993).

properties

Product Name

(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

InChI

InChI=1S/C19H20BrNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2/t16-/m1/s1

InChI Key

KKZGFVAZUKHFAC-MRXNPFEDSA-N

Isomeric SMILES

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium
Reactant of Route 2
Reactant of Route 2
(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium
Reactant of Route 3
(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium
Reactant of Route 4
(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium
Reactant of Route 5
(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium
Reactant of Route 6
(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.